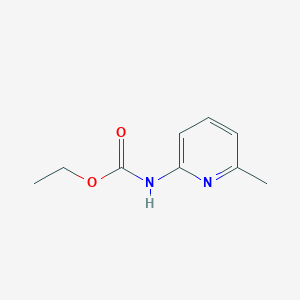![molecular formula C15H25NO2 B2458675 Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate CAS No. 889973-40-4](/img/structure/B2458675.png)
Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a pyrrolizine ring through a spiro carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate typically involves multicomponent reactions that allow for the formation of the spirocyclic structure in a single step. One common method involves the reaction of cyclohexanone, an amine, and an ester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated spirocyclic compounds.
科学的研究の応用
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its unique three-dimensional structure, which can interact with biological targets in novel ways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique mechanical and chemical properties.
Biological Studies: It serves as a model compound for studying the behavior of spirocyclic structures in biological systems.
作用機序
The mechanism of action of ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can inhibit or activate the target’s function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
類似化合物との比較
Similar Compounds
Spiroindole: Another spirocyclic compound with applications in drug development.
Spirooxindole: Known for its use in medicinal chemistry and materials science.
Spirochromanone: Used in the synthesis of various bioactive molecules.
Uniqueness
Ethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’-carboxylate is unique due to its specific combination of a cyclohexane ring and a pyrrolizine ring, which provides distinct chemical and biological properties compared to other spirocyclic compounds .
特性
IUPAC Name |
ethyl spiro[1,2,5,6,7,8-hexahydropyrrolizine-3,1'-cyclohexane]-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-18-14(17)12-11-15(8-4-3-5-9-15)16-10-6-7-13(12)16/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXGYQFYWPNKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)N3C1CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate](/img/structure/B2458592.png)
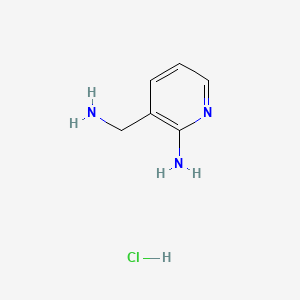
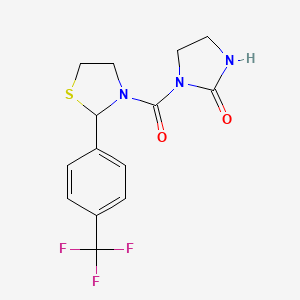
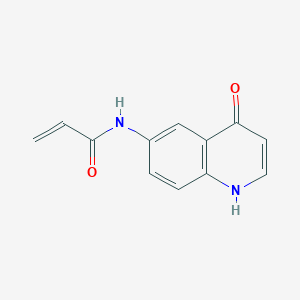
![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2458599.png)
![methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2458600.png)
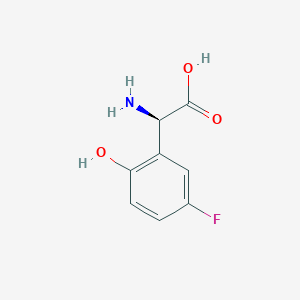
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/new.no-structure.jpg)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)
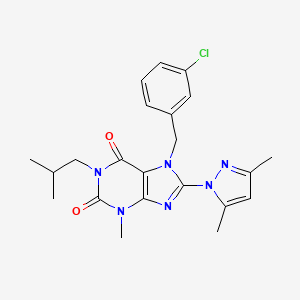
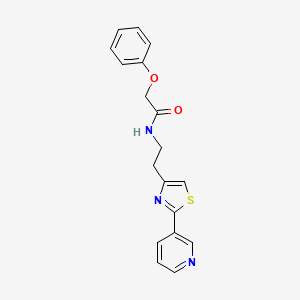
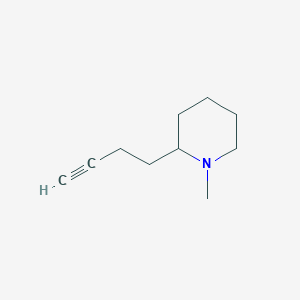
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2458611.png)
